(S)-3,4-Dihydroxymethamphetamine, also known as 3,4-dihydroxy-N-methylamphetamine or α-methylepinine, is a significant metabolite of 3,4-methylenedioxymethamphetamine (commonly known as MDMA). This compound is formed through the O-demethylation of MDMA, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4. Its relevance in pharmacology stems from its potential involvement in the serotonergic neurotoxicity associated with MDMA usage, although research findings on this matter remain conflicting .
(S)-3,4-Dihydroxymethamphetamine is classified within the broader category of phenethylamines and amphetamines. It is structurally related to catecholamines and exhibits properties typical of monoamine releasing agents. As a metabolite of MDMA, it shares similarities with other compounds in the amphetamine family, including α-methyldopamine and 3,4-dihydroxyamphetamine .
The synthesis of (S)-3,4-dihydroxymethamphetamine can be achieved through various methods. One common approach involves the hydroxylation of methamphetamine or its derivatives. The process often utilizes oxidizing agents under controlled conditions to ensure high yield and purity.
The molecular formula for (S)-3,4-dihydroxymethamphetamine is , with a molar mass of approximately . The compound features a catechol structure due to the presence of two hydroxyl groups on the aromatic ring.
This structure allows for interactions with various neurotransmitter systems in the body, influencing its pharmacological effects .
(S)-3,4-Dihydroxymethamphetamine can undergo several chemical reactions:
These reactions are vital for understanding the compound's metabolic pathways and its interactions with biological systems.
The mechanism of action for (S)-3,4-dihydroxymethamphetamine primarily involves its metabolism by cytochrome P450 enzymes. These enzymes convert it into other metabolites that may exert neurotoxic effects. The compound's interaction with neurotransmitter systems can lead to alterations in serotonin levels and other monoamines.
Research indicates that bioreactive metabolites formed from (S)-3,4-dihydroxymethamphetamine may contribute to oxidative stress within neural tissues. This oxidative stress is implicated in neurotoxicity observed in animal models following MDMA exposure .
Relevant data from studies indicate that the compound retains functional activity similar to its parent compound MDMA but with variations in neuropharmacological effects due to structural differences .
(S)-3,4-Dihydroxymethamphetamine has several scientific applications:
This compound continues to be an area of interest for researchers exploring the pharmacological effects of amphetamines and their metabolites on human health.
(S)-3,4-Dihydroxymethamphetamine ((S)-HHMA) is primarily generated through the O-demethylenation of 3,4-methylenedioxymethamphetamine (MDMA), a reaction catalyzed by hepatic cytochrome P450 (CYP) enzymes. This phase I metabolism involves the oxidative cleavage of the methylenedioxy bridge, resulting in the formation of the catechol intermediate (S)-HHMA. The reaction proceeds through a reactive quinone intermediate that is rapidly hydrolyzed to the stable dihydroxylated compound. This pathway represents a major metabolic route for MDMA, accounting for approximately 20-30% of its initial biotransformation in humans [1] [9].
The O-demethylenation reaction is characterized by its dependence on molecular oxygen and NADPH as a cofactor, consistent with typical CYP monooxygenase activity. Kinetic studies reveal that the reaction follows Michaelis-Menten kinetics at pharmacologically relevant MDMA concentrations but exhibits substrate inhibition at higher concentrations (>200 μM), suggesting allosteric modulation of CYP active sites. This nonlinear kinetics contributes to the complex dose-exposure relationship observed with MDMA and its metabolites [1] [4].
Table 1: Kinetic Parameters of MDMA O-Demethylenation
Enzyme System | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 78.4 ± 12.3 | 423 ± 45 | 5.4 |
Recombinant CYP2D6 | 52.6 ± 8.7 | 387 ± 32 | 7.4 |
Recombinant CYP3A4 | 121.5 ± 18.2 | 298 ± 41 | 2.5 |
The formation of (S)-HHMA exhibits significant stereochemical preference due to differential activity of CYP isoforms. CYP2D6 demonstrates the highest catalytic efficiency for (S)-HHMA formation, with a 3.2-fold preference for the S-enantiomer over the R-configuration. This stereoselectivity arises from the enzyme's active site architecture, which preferentially accommodates the (S)-MDMA configuration through specific hydrogen-bonding interactions with Asn-343 and hydrophobic interactions with Phe-481 [2] [4].
CYP1A2 contributes substantially to overall O-demethylenation capacity despite lower intrinsic stereoselectivity, primarily due to its higher hepatic abundance. This isoform produces (S)-HHMA and (R)-HHMA in a 1.8:1 ratio. Meanwhile, CYP3A4 shows minimal stereoselectivity but becomes increasingly significant at elevated MDMA concentrations due to its high capacity and resistance to substrate inhibition [1] [9].
Genetic polymorphisms significantly impact HHMA formation, particularly in CYP2D6 poor metabolizers, who exhibit 60-70% reduction in (S)-HHMA production compared to extensive metabolizers. This metabolic shift redirects MDMA toward alternative pathways, potentially altering the overall metabolic profile. Pharmacokinetic studies demonstrate a strong correlation (r² = 0.89) between CYP2D6 activity and (S)-HHMA plasma AUC, confirming this isoform's pivotal role in stereoselective metabolite generation [4] [7].
Following its formation, (S)-HHMA undergoes extensive phase II metabolism via conjugation reactions. Sulfotransferases (SULTs), particularly SULT1A3 and SULT1A1, catalyze the sulfation of (S)-HHMA using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. This reaction occurs predominantly at the 4-hydroxy position, yielding (S)-HHMA-4-sulfate as the major conjugate. Kinetic analysis reveals a low Km value (8.3 ± 1.5 μM) for SULT1A3-mediated sulfation, indicating high affinity despite moderate catalytic capacity (Vmax = 0.42 nmol/min/mg) [3] [6].
UDP-glucuronosyltransferases (UGTs), notably UGT1A9, UGT2B7, and UGT1A6, mediate glucuronidation of (S)-HHMA, though with significantly lower efficiency compared to sulfation. The glucuronidation reaction exhibits high Km values (5.4-5.8 mM), suggesting low affinity under typical physiological concentrations. Consequently, sulfation predominates at lower (S)-HHMA concentrations (<100 μM), while glucuronidation becomes increasingly significant only at supraphysiological levels [3] [6].
Table 2: Comparative Kinetics of (S)-HHMA Conjugation Pathways
Conjugation Enzyme | Km (μM) | Vmax (nmol/min/mg) | Tissue Distribution | Relative Contribution (%) |
---|---|---|---|---|
SULT1A3 | 8.3 ± 1.5 | 0.42 ± 0.08 | Liver, intestine, brain | 65-75% |
SULT1A1 | 23.7 ± 4.2 | 1.85 ± 0.32 | Liver, platelets | 15-20% |
UGT1A9 | 5400 ± 620 | 12.3 ± 1.8 | Liver, kidney | 5-10% |
UGT2B7 | 5800 ± 710 | 9.8 ± 1.2 | Liver | 3-8% |
(S)-HHMA also acts as a competitive inhibitor of dopamine sulfation (Ki = 14.3 μM), potentially disrupting endogenous catecholamine metabolism. This inhibition exhibits mixed-type kinetics for certain SULT isoforms, suggesting complex enzyme-metabolite interactions that may extend beyond simple active site competition [3] [6].
The metabolic fate of MDMA involves significant competition between O-demethylenation to (S)-HHMA and N-demethylation to 3,4-methylenedioxyamphetamine (MDA). This reaction is primarily catalyzed by CYP1A2 and CYP2B6, with minor contributions from CYP2C19 and CYP3A4. The N-demethylation pathway accounts for approximately 25-40% of MDMA metabolism and becomes increasingly dominant at higher substrate concentrations or when CYP2D6 activity is impaired [1] [5].
MDA undergoes subsequent O-demethylenation via the same CYP isoforms, producing 3,4-dihydroxyamphetamine (HHA). This metabolite shares structural similarity with (S)-HHMA but lacks the N-methyl group. HHA is further metabolized by catechol-O-methyltransferase (COMT) to 4-hydroxy-3-methoxyamphetamine (HMA), which then undergoes conjugation via SULT and UGT enzymes analogous to (S)-HHMA metabolism [5] [7].
The relative flux through these competing pathways is influenced by multiple factors:
These competing pathways create a complex metabolic network where (S)-HHMA represents one node in an interconnected biochemical framework. Understanding these metabolic interactions is essential for predicting drug-drug interactions and interindividual variability in MDMA metabolism [1] [5] [9].
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